molecular formula C15H13ClO3 B2440548 4-(苄氧基)-3-氯-5-甲氧基苯甲醛 CAS No. 37687-67-5

4-(苄氧基)-3-氯-5-甲氧基苯甲醛

货号 B2440548
CAS 编号: 37687-67-5
分子量: 276.72
InChI 键: WEMFQFIVISYIOP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde (4-BCMBA) is a synthetic compound that has been used in various scientific research applications. It is a benzaldehyde derivative with a unique chemical structure that has been used for a wide range of applications, including synthesizing drug candidates, studying biochemical and physiological effects, and for laboratory experiments. 4-BCMBA has been studied for its potential to be used as a drug candidate, as well as its potential to be used in other medical applications.

科学研究应用

合成和化学性质

  1. 合成方法:4-(苄氧基)-3-氯-5-甲氧基苯甲醛可以通过各种化学反应合成。例如,一项研究专注于通过O-烷基化和Vilsmeier-Hack(V-H)反应合成类似化合物4-苄氧基-2-甲氧基苯甲醛,在优化条件下获得82.26%的产率(Lu Yong-zhong, 2011)

  2. 表征和结构研究:对苄氧基苯甲醛衍生物进行了广泛的光谱和结构表征研究。这些研究涉及使用FT-IR、NMR和质谱等技术,为这些化合物的分子结构和性质提供了见解(H. Güler等,2012)

  3. 复合物形成和金属离子结合:已经对苄氧基苯甲醛衍生物形成与金属离子的能力进行了研究。这些研究对于理解这些化合物在各个领域的化学行为和潜在应用至关重要(H. Güler等,2012)

潜在应用

  1. 抗癌活性:某些苄氧基苯甲醛衍生物已经被测试其抗癌活性。一项研究表明,特定衍生物对HL-60细胞系表现出显著活性,导致细胞周期停滞和凋亡(Chin-Fen Lin et al., 2005)

  2. 液晶和介相行为:已经对苄氧基苯甲醛衍生物进行了研究,以探讨其在液晶技术中的潜在用途。这些研究涉及合成和表征化合物的介相行为,这在液晶显示技术中至关重要(Z. Jamain & M. Khairuddean, 2021)

  3. 有机合成和药物设计:该化合物已经在有机合成过程中使用。例如,它已经参与合成gigantol并探索用于药物设计的新支架(Song Hong-rui, 2012); (Corinne Vanucci-Bacqué等,2014)

  4. 固相有机合成:它还被研究用作固相有机合成中的连接剂,展示了其在各种合成应用中的多功能性(E. Swayze, 1997)

属性

IUPAC Name

3-chloro-5-methoxy-4-phenylmethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMFQFIVISYIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Chlorovanillin (60 g., 0.32 m.), 46.8 g. of potassium carbonate (0.34 m.), 1.9 g. of sodium iodide in 1.4 l. of ethanol and 46.8 g. (0.37 m.) of benzyl chloride in 200 ml. of ethanol are reacted to give 4-benzyloxy-5-chloro-3-methoxybenzaldehyde as an orange liquid which is employed for conversion of the epoxide without purification.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a stirring solution of 3-chloro-4-hydroxy-5-methoxybenzaldehyde (599 mg, 3.21 mmol) in DMF (5 mL) under nitrogen was added Cs2CO3 (1.10 g, 3.38 mmol) followed by benzyl chloride (0.40 mL, 3.48 mmol) and the mixture heated at reflux for 1 h. After allowing the mixture to cool to ambient temperature the reaction was quenched by the addition of aqueous NaOH (2N, 30 mL) and the mixture concentrated under vacuum. The residue was then partitioned between NaOH (2N, 30 mL) and EtOAc (50 mL) and the layers separated. The aqueous layer was then re-extracted with EtOAc (50 mL), the layers separated and the combined organic layer washed with brine and then concentrated under vacuum. Purification by SPE (silica, 20 g cartridge) eluting with cyclohexane:EtOAc (gradient 50:1 to 10:1) afforded the title compound (632 mg).
Quantity
599 mg
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。